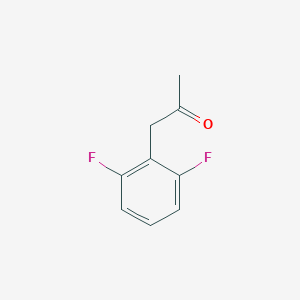

2,6-difluorophenylacetone

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-(2,6-difluorophenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O/c1-6(12)5-7-8(10)3-2-4-9(7)11/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAWHOFKPDMZDLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=C(C=CC=C1F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370577 | |

| Record name | 1-(2,6-Difluorophenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101712-20-3 | |

| Record name | 1-(2,6-Difluorophenyl)-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101712-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,6-Difluorophenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,6 Difluorophenylacetone

Established Precursor-Based Synthesis Routes

Traditional methods for synthesizing phenylacetones often rely on well-established reactions involving readily available precursors. These routes are foundational in organic synthesis and have been adapted for the preparation of fluorinated analogues like 2,6-difluorophenylacetone.

Nucleophilic substitution reactions represent a fundamental strategy for constructing the phenylacetone (B166967) framework. In the context of this compound, this would typically involve the reaction of a 2,6-difluorobenzyl halide with a suitable nucleophile that can introduce the acetone (B3395972) moiety. A general example of this approach is the reaction of a halobenzene with an acetone enolate, which acts as the nucleophile. mdma.ch The reaction proceeds via a nucleophilic substitution mechanism, where the enolate attacks the benzylic carbon, displacing the halide and forming the desired phenylacetone. mdma.ch The efficiency of this reaction can be influenced by the nature of the leaving group (the halogen) and the reaction conditions, such as the solvent and the presence of catalysts. mdma.ch

Another variation involves the use of 1-phenyl-2-propanone as a starting material, which can undergo reactions like bromination followed by a Friedel-Crafts alkylation with a suitable aromatic compound. This two-step process first introduces a leaving group on the acetone backbone, which then facilitates the attachment of the aromatic ring.

Reductive amination is a powerful one-pot reaction for the synthesis of amines from ketones or aldehydes. chemrxiv.orgjove.com While this method primarily yields amines, it is relevant to the synthesis of phenylacetones when considering the reverse reaction or when a phenylacetone derivative is used as a starting material for further functionalization. For instance, amphetamine, a primary amine, can be synthesized via the reductive amination of phenyl-2-propanone. libretexts.org This highlights the close synthetic relationship between phenylacetones and their corresponding amines.

The process involves the initial formation of an imine from the reaction of a ketone with an amine, followed by the reduction of the imine to the corresponding amine. libretexts.orgmasterorganicchemistry.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), which are selective for the imine over the ketone. jove.commasterorganicchemistry.com The choice of the amine and ketone precursors determines the final amine product. libretexts.org

Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring, leading to the formation of aryl ketones. sigmaaldrich.combyjus.com To synthesize this compound via this route, 1,3-difluorobenzene (B1663923) would be the aromatic substrate. nih.gov The acylating agent would be a species that can deliver the propanoyl group, such as propanoyl chloride or propanoic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). byjus.com

The mechanism involves the formation of an acylium ion from the acylating agent and the Lewis acid. This electrophilic acylium ion then attacks the electron-rich aromatic ring of 1,3-difluorobenzene to form the aryl ketone. sigmaaldrich.com The regioselectivity of the acylation on the difluorinated ring is a critical aspect to consider.

An alternative to the direct Friedel-Crafts acylation is the use of other acylation reactions. For example, the reaction of organometallic reagents with acyl chlorides can also yield ketones.

Modern Advancements in Synthetic Protocols

Contemporary organic synthesis has seen the development of more sophisticated and efficient methods, often employing transition-metal catalysis and novel reagents to achieve transformations that are challenging via traditional routes.

Transition-metal catalysis has revolutionized the synthesis of aromatic ketones by enabling direct C-H bond activation and cross-coupling reactions. pkusz.edu.cnresearchgate.netthieme-connect.com These methods offer high efficiency and regioselectivity. researchgate.net Palladium-catalyzed reactions, in particular, have been widely used for the synthesis of aryl ketones. researchgate.net

One such approach is the Catellani reaction, which utilizes palladium and norbornene cooperative catalysis for the sequential ortho-C-H functionalization and ipso-termination of aryl halides. aablocks.com This strategy allows for the construction of highly substituted arenes. aablocks.com Another modern approach involves the carbonylative coupling of aryl halides with suitable coupling partners, where a carbonyl group is directly introduced to form the ketone. researchgate.net Transition metals like palladium, copper, and gold have been employed as catalysts in these transformations. pkusz.edu.cnresearchgate.netacs.org For the synthesis of this compound, these methods could involve the coupling of a 2,6-difluorophenyl derivative with a propanoyl source under transition-metal catalysis.

| Catalyst System | Reaction Type | Key Features |

|---|---|---|

| Pd/Norbornene (Catellani Reaction) | C-H functionalization and cross-coupling | Allows for the synthesis of highly substituted arenes. aablocks.com |

| Palladium Catalysts | Carbonylative Coupling | Direct introduction of a carbonyl group. researchgate.net |

| Gold(I) and Silver(I) Catalysts | Tandem Rearrangement/Cyclization | Effective for forming aromatic ketones from propargyl esters. pkusz.edu.cnacs.org |

The introduction of fluorine atoms into organic molecules can be achieved using specialized fluorinating reagents. Gem-difluorination, the formation of a CF₂ group, is particularly relevant for synthesizing fluorinated ketones. While this section title specifically mentions gem-difluorination, the synthesis of this compound involves a difluorinated aromatic ring rather than a gem-difluoro group on the acetone side chain.

However, the broader field of fluorination chemistry provides essential tools. The synthesis of the starting material, 1,3-difluorobenzene, often involves fluorination reactions. Furthermore, modern fluorinating reagents are used to convert carbonyl groups into gem-difluoroalkenes, a transformation that highlights the advances in organofluorine chemistry. cas.cnacs.orgcas.cn Reagents such as diethylaminosulfur trifluoride (DAST) and its more stable analogues (e.g., Deoxo-Fluor) are used for the deoxofluorination of aldehydes and ketones to the corresponding gem-difluorides. organic-chemistry.orgnih.gov

For creating the 2,6-difluorophenyl moiety, synthetic strategies would focus on introducing the two fluorine atoms onto the benzene (B151609) ring. This can be achieved through various methods, including nucleophilic aromatic substitution on activated precursors or diazotization-fluorination sequences (Balz-Schiemann reaction) starting from the corresponding aniline (B41778).

| Reagent | Abbreviation | Application |

|---|---|---|

| Diethylaminosulfur trifluoride | DAST | Deoxofluorination of carbonyls to gem-difluorides. organic-chemistry.org |

| Bis(2-methoxyethyl)aminosulfur trifluoride | Deoxo-Fluor | A more thermally stable alternative to DAST. organic-chemistry.orgnih.gov |

| Difluoromethyl 2-pyridyl sulfone | - | gem-Difluoroolefination of aldehydes and ketones. cas.cnacs.orgcas.cn |

Principles of Sustainable Synthesis in this compound Production

The core tenets of green chemistry can be strategically applied to the production of this compound to create a more environmentally benign and economically viable process.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. chemistryviews.org For instance, addition reactions are inherently more atom-economical than substitution or elimination reactions, which generate byproducts. The choice of synthetic pathway for this compound should, therefore, favor high atom economy.

Use of Less Hazardous Chemical Syntheses: The design of synthetic routes should prioritize the use and generation of substances that possess little or no toxicity to human health and the environment. organic-chemistry.org This includes avoiding toxic solvents, heavy metals, and hazardous reagents. For example, replacing traditional heavy metal catalysts with more benign alternatives or employing biocatalysis could significantly improve the safety profile of the synthesis.

Use of Renewable Feedstocks: Whenever practicable, raw materials and feedstocks should be renewable rather than depleting. While the direct synthesis of this compound from renewable resources is currently challenging, research into bio-based aromatic compounds could open future possibilities.

Catalysis: Catalytic reagents are superior to stoichiometric reagents as they can be used in small amounts and can be recycled and reused. chemistryviews.org The development of efficient and recyclable catalysts for the synthesis of aryl ketones is an active area of research. researchgate.net For the synthesis of this compound, exploring heterogeneous catalysts that can be easily separated from the reaction mixture would be a significant step towards a greener process.

Energy Efficiency: Energy requirements for chemical processes should be recognized for their environmental and economic impacts and should be minimized. chemistryviews.org Conducting reactions at ambient temperature and pressure, or utilizing alternative energy sources like microwave or ultrasound irradiation, can contribute to a more energy-efficient synthesis.

Waste Prevention: It is better to prevent waste than to treat or clean up waste after it has been created. chemistryviews.org This principle underscores the importance of designing synthetic pathways that generate minimal waste.

The following table outlines how these principles could be applied to the synthesis of this compound.

| Green Chemistry Principle | Application to this compound Synthesis |

| Atom Economy | Prioritizing addition reactions and minimizing the use of protecting groups to reduce the generation of byproducts. |

| Catalysis | Employing heterogeneous or recyclable catalysts to facilitate reactions and simplify product purification. researchgate.net This could include solid acid catalysts for acylation or supported metal catalysts for oxidation. |

| Safer Solvents & Reagents | Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water, supercritical fluids, or ionic liquids. rsc.org Avoiding the use of toxic reagents like chromates in oxidation steps. |

| Energy Efficiency | Developing synthetic routes that can be performed at lower temperatures and pressures, potentially through the use of highly active catalysts or alternative energy sources. |

| Waste Prevention | Optimizing reaction conditions to maximize yield and selectivity, thereby minimizing the formation of side products and the need for extensive purification. |

By integrating these principles into the design of synthetic routes for this compound, the chemical industry can move towards more sustainable and responsible manufacturing practices.

Reactivity and Mechanistic Investigations of 2,6 Difluorophenylacetone

Intrinsic Reactivity of the Ketone Carbonyl Moiety

The carbonyl group (-C=O) is the primary site of many chemical transformations for 2,6-difluorophenylacetone.

The carbon atom of the carbonyl group in aldehydes and ketones is inherently electrophilic due to the significant electronegativity difference between carbon and oxygen, which polarizes the C=O bond. pressbooks.pubsavemyexams.com This creates a partial positive charge on the carbon, making it a prime target for attack by electron-rich species, known as nucleophiles. pressbooks.pubsavemyexams.com The most characteristic reaction for ketones is nucleophilic addition, where a nucleophile attacks the carbonyl carbon, causing the carbon's hybridization to change from sp² to sp³ and forming a tetrahedral alkoxide intermediate. ncert.nic.in This intermediate is then typically protonated to yield an alcohol product. libretexts.orgopenstax.org

In the case of aromatic ketones like this compound, the reactivity can be slightly diminished compared to aliphatic ketones because the aromatic ring can donate electron density, which helps to stabilize the partial positive charge on the carbonyl carbon, making it less electrophilic. libretexts.org However, this effect is counteracted by the strong electron-withdrawing nature of the ortho-fluorine substituents. The presence of fluorine atoms can also introduce electrostatic repulsion that hinders the approach of incoming nucleophiles. researchgate.net

Table 1: General Steps in Nucleophilic Addition to a Ketone

| Step | Description |

| 1. Nucleophilic Attack | A nucleophile (:Nu⁻) attacks the electrophilic carbonyl carbon. The π-bond of the C=O group breaks, and the electrons move to the oxygen atom. |

| 2. Intermediate Formation | A tetrahedral alkoxide intermediate is formed, with a negative charge on the oxygen atom. |

| 3. Protonation | The alkoxide intermediate is protonated by a protic solvent (like water or an acid) to form a neutral alcohol product. |

This table outlines the generalized mechanism for nucleophilic addition to a ketone.

Ketones that have hydrogen atoms on the carbon adjacent to the carbonyl group (the α-carbon) are acidic at that position. ncert.nic.in The acidity of these α-hydrogens is a result of the electron-withdrawing effect of the carbonyl group and the ability of the resulting conjugate base, known as an enolate, to be stabilized by resonance. ncert.nic.inmasterorganicchemistry.com The negative charge in an enolate is delocalized between the α-carbon and the carbonyl oxygen. masterorganicchemistry.com

This compound is an enolizable ketone, meaning it can be deprotonated by a suitable base to form an enolate. googleapis.combham.ac.uk These enolates are potent nucleophiles and are central to forming new carbon-carbon bonds. bham.ac.ukfiveable.me A common strategy is the alkylation of the enolate, which involves its reaction with an electrophile like an alkyl halide in an Sₙ2 mechanism to create an α-substituted ketone. fiveable.me

The choice of base and reaction conditions can allow for regioselective enolate formation in unsymmetrical ketones, leading to either the "kinetic" enolate (formed faster from the more accessible proton) or the "thermodynamic" enolate (the more stable, more substituted enolate). masterorganicchemistry.combham.ac.uk Advanced strategies have been developed for the asymmetric alkylation of ketones by intercepting transiently formed enolate nucleophiles with enzymes to achieve high selectivity. nih.gov

Influence of Ortho-Fluorine Substituents on Chemical Reactivity

The two fluorine atoms at the ortho positions of the phenyl ring exert profound electronic and steric influences that significantly modify the molecule's reactivity profile. chimia.ch

Fluorine is the most electronegative element, and its presence on the aromatic ring creates a strong inductive electron-withdrawing effect. chimia.ch This effect is particularly pronounced at the ortho positions. One major consequence is the enhanced reactivity of the C-H bonds ortho to the fluorine substituents in reactions involving transition metals. nih.govacs.org The electron-withdrawing nature of fluorine increases the acidity of the adjacent C-H bonds, making them more susceptible to activation. nih.govacs.org Computational studies have confirmed that the energy barrier for C-H cleavage is lowest for substrates with two ortho fluorines. nih.gov This electronic influence can direct functionalization to specific sites on the aromatic ring. While substituents on aryl ketones generally affect reactivity, the impact can vary; in some difluoromethylation reactions, for instance, different substituents on the aryl group of ketone reagents did not significantly alter their reactivity. cas.cn

While fluorine is relatively small, its van der Waals radius (1.47 Å) is larger than that of hydrogen (1.20 Å). chimia.ch The placement of two fluorine atoms ortho to the acetonyl group introduces significant steric bulk around the reaction center. This steric hindrance can impede the approach of reagents to the carbonyl carbon. acs.org In certain catalytic reactions, such as asymmetric transfer hydrogenation, this steric effect forces the aromatic ring of the substrate to twist relative to the ketone plane, influencing how the substrate interacts with the catalyst and ultimately controlling the stereochemical outcome. acs.org The combination of these steric and electronic effects can be leveraged to achieve high enantiomeric excess in chemical transformations. acs.org However, in some cases, the steric hindrance from ortho-substituents like fluorine can lead to lower reaction yields compared to less hindered analogues. rsc.org

Table 2: Summary of Ortho-Fluorine Effects

| Effect | Description | Consequence on Reactivity |

| Electronic (Inductive) | Strong electron-withdrawing effect due to fluorine's high electronegativity. | Increases electrophilicity of the carbonyl carbon; increases acidity and reactivity of ortho C-H bonds. chimia.chnih.gov |

| Steric | Increased bulk around the carbonyl group and the ortho positions of the ring. | Hinders approach of nucleophiles; can dictate regioselectivity and stereoselectivity by controlling substrate orientation. chimia.chacs.org |

This table summarizes the dual influence of the ortho-fluorine substituents on the reactivity of this compound.

Elucidation of Reaction Mechanisms and Intermediates in Derivatization Pathways

Understanding the precise pathways through which this compound is converted into its derivatives requires detailed mechanistic studies. These investigations often combine experimental evidence with theoretical calculations to map out reaction coordinates, transition states, and the formation of transient intermediates. mdpi.com

For example, in derivatization reactions involving catalysis, mechanistic studies might involve:

Kinetic Analysis: Studying the rate of reaction under varying concentrations of reactants and catalysts can help identify the rate-determining step. nih.gov

Spectroscopic Identification of Intermediates: Techniques like mass spectrometry and nuclear magnetic resonance (NMR) can be used to detect and characterize short-lived species that are formed during the reaction, providing direct evidence for a proposed mechanism. nih.govwhiterose.ac.uk For instance, studies on related organocatalytic oxidations have used high-resolution mass spectrometry to provide clear evidence for distinct mechanistic intermediates. rsc.org

Computational Modeling: Quantum chemistry methods, such as Density Functional Theory (DFT), are powerful tools for modeling reaction pathways. mdpi.com These calculations can determine the relative energies of transition states and intermediates, helping to rationalize why a particular product is formed and explain the origin of stereoselectivity. mdpi.comwhiterose.ac.uk

By applying these methods, chemists can unravel the complex sequence of bond-breaking and bond-forming events that occur during the derivatization of this compound, leading to the rational design of more efficient and selective synthetic methods.

Applications As a Synthetic Intermediate in Advanced Organic Synthesis

A Building Block for Complex Fluorinated Organic Molecules

The presence of two fluorine atoms on the phenyl ring significantly influences the reactivity and properties of molecules derived from 2,6-difluorophenylacetone. This has made it a sought-after precursor in the synthesis of a variety of intricate fluorinated compounds.

Construction of Diverse Heterocyclic Systems

The reactivity of the ketone and the adjacent methylene (B1212753) group in this compound allows it to be a versatile starting material for synthesizing a range of heterocyclic compounds. nih.govnih.gov These reactions often involve condensation and cyclization pathways. For instance, the α,β-unsaturated carbonyl system, which can be formed from compounds like this compound, serves as a key electrophilic center for addition reactions, leading to the formation of five and six-membered nitrogen-containing heterocycles. researchgate.net

Chalcones, which can be synthesized from related phenylacetone (B166967) derivatives, are well-established intermediates for producing various heterocyclic systems such as pyrazolines and pyrimidines through reactions with reagents like hydrazine (B178648) hydrate, urea, and thiourea. derpharmachemica.com The general synthetic strategies applied to similar ketones can be adapted for this compound to create a diverse array of heterocyclic structures. researchgate.net The synthesis of various sulfur-containing heterocycles also often proceeds through cycloaddition reactions involving fluorinated building blocks. nih.gov

Precursor for Fluoroquinolone Syntheses

Fluoroquinolones are a significant class of synthetic antibacterial agents characterized by a 4-quinolone core with a fluorine atom, typically at position 6. indexcopernicus.commdpi.com The 2,6-difluorophenyl moiety of this compound makes it a relevant precursor for certain fluoroquinolone structures. While classic fluoroquinolone synthesis often involves the reaction of an aniline (B41778) derivative with diethyl ethoxymethylenemalonate followed by cyclization, specialized substitution patterns may require alternative synthons. indexcopernicus.com

For example, the synthesis of temafloxacin, a fluoroquinolone noted for its 2,4-difluorophenyl substituent, highlights the use of difluorinated phenyl derivatives in creating these complex antibiotics. nih.gov The synthetic pathways to fluoroquinolones can be streamlined, and intermediates containing the desired substituted phenyl group are crucial. google.com The development of novel fluoroquinolone derivatives continues to be an active area of research, with a focus on creating precursors that can be efficiently converted to the final active molecules. nih.govmdpi.com

Utility in Asymmetric Synthesis and Chiral Auxiliaries

Asymmetric synthesis, which aims to produce a specific enantiomer of a chiral molecule, is of paramount importance in medicinal chemistry. wikipedia.org Chiral auxiliaries are compounds that are temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction. sigmaaldrich.comnih.gov Fluorinated chiral auxiliaries have been shown to be highly effective in various asymmetric transformations due to the unique electronic properties of fluorine. cyu.fr

While direct use of this compound as a chiral auxiliary is not widely documented, its derivatives can participate in asymmetric reactions. For instance, the catalytic asymmetric aldol (B89426) addition between ethyl glyoxylate (B1226380) and this compound demonstrates how this building block can be used to create chiral molecules. The resulting chiral products can then be used in the synthesis of more complex enantiomerically pure compounds. sigmaaldrich.com The development of chiral scaffolds is an ongoing field of research, with a focus on creating novel structures that can induce asymmetry in chemical reactions. kyoto-u.ac.jpmdpi.com

Contribution to Chemical Library Synthesis and Scaffold Diversification

In modern drug discovery, the synthesis of chemical libraries containing a large number of diverse compounds is a key strategy for identifying new drug leads. nih.govenamine.net A molecular scaffold is the core structure of a molecule, and scaffold diversification is the process of modifying this core to create a wide range of derivatives. nih.govmdpi.com

This compound is a valuable tool for scaffold diversification due to its reactive handles that allow for the attachment of various chemical groups. This enables the creation of libraries of compounds based on a common difluorophenyl-containing core. mdpi.comcam.ac.uk The concept of diversity-oriented synthesis aims to generate structurally complex and diverse molecules from simple starting materials, and versatile building blocks like this compound are essential for this approach. mdpi.comcam.ac.uk The ability to generate a large number of related compounds from a single precursor is highly efficient for exploring chemical space and identifying molecules with desired biological activities. enamine.net

Intermediates in the Preparation of Specialized Research Chemicals

Beyond its applications in established synthetic pathways, this compound also serves as an intermediate in the synthesis of specialized research chemicals. biosynth.com These are often novel compounds designed to probe biological systems or to serve as standards for analytical methods. nih.gov The term "research chemical" can encompass a wide variety of substances, from precursors for new materials to novel psychoactive substances. nih.govsmw.ch

For example, 6,8-Difluoro-3,4-dihydronaphthalen-2(1H)-one is a research chemical for which this compound is a potential precursor. chemicalbook.com The synthesis of such specialized molecules often requires multi-step procedures where the unique substitution pattern of the starting materials is critical. The availability of this compound allows chemists to access a range of difluorinated compounds that would otherwise be difficult to prepare.

Computational and Theoretical Studies of 2,6 Difluorophenylacetone

Quantum Chemical Calculations for Molecular Structure and Conformation

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. For a flexible molecule like 2,6-difluorophenylacetone, which has a rotatable bond between the phenyl ring and the acetone (B3395972) moiety, identifying the lowest energy conformation is crucial.

Density Functional Theory (DFT) is a widely used quantum chemical method for geometry optimization. nih.gov This approach calculates the electron density of a system to determine its energy. A common combination of methods includes the B3LYP functional with a basis set like 6-31G(d,p) or 6-311+G(d,p), which provides a good balance between accuracy and computational cost for organic molecules. semanticscholar.orgcam.ac.uk The process involves starting with an initial guess of the molecular structure and systematically adjusting the positions of the atoms until a minimum on the potential energy surface is found, which corresponds to a stable conformer. cam.ac.uk Through conformational searches, where different initial structures (e.g., various dihedral angles between the ring and the side chain) are optimized, the global minimum—the most stable conformation—can be identified. researchgate.netchemrxiv.org These calculations yield precise data on bond lengths, bond angles, and dihedral angles.

Illustrative Optimized Geometrical Parameters

Below is a table of hypothetical, yet realistic, optimized geometrical parameters for the global minimum conformation of this compound, as would be predicted by DFT calculations.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C=O | 1.21 Å |

| Bond Length | C-F | 1.35 Å |

| Bond Length | C(ring)-C(side chain) | 1.52 Å |

| Bond Angle | C-C-O | 121.5° |

| Bond Angle | F-C-C(ring) | 119.0° |

| Dihedral Angle | F-C-C-C(side chain) | -90.0° |

Electronic Structure Analysis and Reactivity Predictions

The electronic structure of a molecule dictates its chemical behavior. Quantum chemical calculations provide deep insights into how electrons are distributed and how this distribution influences reactivity. Key aspects of this analysis are the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). semanticscholar.org

The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, representing its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's kinetic stability and reactivity. semanticscholar.orgscirp.org A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. semanticscholar.org The introduction of fluorine atoms, which are highly electronegative, is known to lower the energy levels of molecular orbitals. beilstein-journals.org

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify chemical reactivity and stability. scirp.orgacs.org These descriptors provide a quantitative basis for comparing the reactivity of different molecules.

Illustrative Electronic Properties and Reactivity Descriptors

This table presents plausible values for the electronic properties of this compound, derived from a typical DFT calculation.

| Parameter | Definition | Illustrative Value (eV) |

|---|---|---|

| E(HOMO) | Energy of Highest Occupied Molecular Orbital | -6.85 |

| E(LUMO) | Energy of Lowest Unoccupied Molecular Orbital | -0.95 |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | 5.90 |

| Ionization Potential (I) | -E(HOMO) | 6.85 |

| Electron Affinity (A) | -E(LUMO) | 0.95 |

| Chemical Hardness (η) | (I - A) / 2 | 2.95 |

| Electrophilicity Index (ω) | (I + A)² / (8 * η) | 1.65 |

Molecular Dynamics Simulations of Intermolecular Interactions

While quantum mechanics describes the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. researchgate.net This method is invaluable for understanding how this compound behaves in a condensed phase, such as in a solvent, and how it interacts with other molecules. mdpi.com

An MD simulation begins by placing the molecule of interest, in this case, this compound, into a simulation box, often filled with solvent molecules (e.g., water or an organic solvent). The interactions between all atoms are described by a set of classical equations known as a force field (e.g., COMPASS, AMBER, CHARMM). mdpi.comalmacgroup.com The simulation then calculates the forces on each atom and uses Newton's laws of motion to predict their positions and velocities over a series of very small time steps.

By analyzing the resulting trajectory, researchers can study various dynamic properties and intermolecular interactions. For example, one could investigate the formation of hydrogen bonds between the carbonyl oxygen of this compound and solvent molecules, or analyze the solvation shell structure around the molecule. researchgate.net This information is crucial for understanding reaction kinetics and mechanisms in solution.

Hypothetical MD Simulation Setup

The table below outlines a typical setup for an MD simulation of this compound in a solvent.

| Parameter | Description |

|---|---|

| System | One this compound molecule in a box of 1000 water molecules |

| Force Field | COMPASS II or OPLS |

| Ensemble | NVT (constant Number of particles, Volume, and Temperature) |

| Temperature | 298 K (25 °C) |

| Simulation Time | 100 nanoseconds |

| Time Step | 1.0 femtosecond |

Rational Design of Synthetic Pathways through Theoretical Modeling

Theoretical modeling can be a powerful ally in synthetic chemistry, offering a way to investigate reaction mechanisms and predict outcomes before committing to resource-intensive laboratory experiments. By modeling potential synthetic routes to this compound, chemists can identify the most promising pathways and reaction conditions.

For instance, computational methods can be used to study the mechanism of a proposed reaction, such as the reduction of the ketone group or a substitution reaction on the difluorophenyl ring. nih.govnih.gov Using quantum mechanics (often in a hybrid QM/MM approach for enzymatic reactions), researchers can map the entire reaction coordinate, identifying the structures of transition states and intermediates. almacgroup.comnih.gov The calculated energy barriers for these steps reveal the reaction's feasibility and kinetics. A high-energy barrier would suggest that the reaction is slow or requires harsh conditions, prompting chemists to explore alternative routes.

This predictive power allows for the rational design of synthetic strategies. Theoretical calculations can help screen different catalysts or reagents, predict the stereoselectivity of a reaction, and understand how substituents (like the two fluorine atoms) influence reactivity, thereby streamlining the development of efficient and effective syntheses. nih.gov

Analytical Methodologies for 2,6 Difluorophenylacetone Research

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the molecular-level investigation of 2,6-difluorophenylacetone, providing unambiguous evidence of its atomic composition, connectivity, and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of this compound. By analyzing the behavior of ¹H, ¹³C, and ¹⁹F nuclei in a magnetic field, a complete structural map can be assembled.

¹H NMR: The proton NMR spectrum provides information on the number and environment of hydrogen atoms. For this compound, the spectrum is expected to show three distinct signals. The methyl (CH₃) protons typically appear as a singlet, and the methylene (B1212753) (CH₂) protons also produce a singlet. The aromatic protons on the difluorophenyl ring exhibit more complex splitting patterns due to coupling with both adjacent protons and fluorine atoms, often appearing as multiplets.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments. The spectrum for this compound would show distinct signals for the carbonyl carbon (C=O), the methylene carbon, the methyl carbon, and the carbons of the aromatic ring. A key feature of the aromatic region is the presence of large coupling constants between carbon and fluorine atoms (¹J_CF and ²J_CF), which splits the signals for the fluorine-bearing carbons and their neighbors, providing definitive evidence for the substitution pattern.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is an indispensable tool. nih.gov For this compound, the two fluorine atoms are chemically equivalent, resulting in a single signal in the ¹⁹F spectrum. This signal would be split into a multiplet due to coupling with the aromatic protons on the ring, confirming their ortho position relative to the acetone (B3395972) side chain. rsc.org

Table 1: Predicted NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~2.2 | Singlet (s) | -C(=O)CH₃ |

| ¹H | ~3.8 | Singlet (s) | -CH₂- |

| ¹H | ~7.0-7.5 | Multiplet (m) | Aromatic CH |

| ¹³C | ~205 | Singlet (s) | C=O |

| ¹³C | ~45 | Singlet (s) | -CH₂- |

| ¹³C | ~30 | Singlet (s) | -CH₃ |

| ¹³C | ~112 | Triplet (t) | C3/C5 (Aromatic) |

| ¹³C | ~115 | Triplet (t) | C1 (Aromatic) |

| ¹³C | ~132 | Triplet (t) | C4 (Aromatic) |

| ¹³C | ~162 | Doublet of Doublets (dd) | C2/C6 (Aromatic) |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Mass spectrometry is employed to determine the molecular weight of this compound and to gain structural insights from its fragmentation pattern under ionization. The molecular ion peak ([M]⁺) in the mass spectrum confirms the compound's molecular formula (C₉H₈F₂O) and molecular weight (170.16 g/mol ).

Electron ionization (EI) typically induces predictable fragmentation. Key fragmentation pathways for phenylacetones include alpha-cleavage and benzylic cleavage. The most prominent fragments expected for this compound would be from the loss of the methyl radical (•CH₃) and the cleavage at the benzylic position, leading to a highly stable 2,6-difluorobenzyl cation.

Table 2: Expected Mass Spectrometry Fragmentation for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 170 | [C₉H₈F₂O]⁺ | (Molecular Ion) |

| 155 | [C₈H₅F₂O]⁺ | •CH₃ |

| 127 | [C₇H₅F₂]⁺ | •COCH₃ |

Note: Fragmentation is predicted based on typical ketone fragmentation patterns.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its structure.

The most prominent feature would be a strong, sharp absorption corresponding to the carbonyl (C=O) stretching vibration of the ketone group. libretexts.org Additionally, characteristic absorptions for the C-F bonds and the aromatic ring system will be present.

Table 3: Characteristic Infrared Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3100-3000 | C-H Stretch | Aromatic Ring |

| ~2950-2850 | C-H Stretch | -CH₃, -CH₂- |

| ~1720-1700 | C=O Stretch | Ketone |

| ~1600-1450 | C=C Stretch | Aromatic Ring |

Note: Values are based on standard IR correlation tables. vscht.cz

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from reaction mixtures and for accurately assessing its purity.

Gas chromatography (GC) is a highly effective technique for analyzing volatile and thermally stable compounds like this compound. chemicalbook.com In GC, the compound is vaporized and transported by an inert carrier gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase coating the column.

For this compound, a common method would involve a nonpolar or medium-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., HP-5 or DB-5). dea.gov A temperature program, where the oven temperature is gradually increased, would be used to ensure good separation and peak shape. Detection is typically achieved using a Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (GC-MS) for both quantification and positive identification based on the mass spectrum. uzh.chucdavis.edu

High-performance liquid chromatography (HPLC) is a versatile technique for the purity assessment and quantification of non-volatile or thermally sensitive compounds, and it is also widely used for compounds like this compound. The most common mode for this type of analysis is reversed-phase HPLC. ijpsonline.com

In a typical setup, a C18 (octadecylsilyl) stationary phase column would be used. The mobile phase would likely consist of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. jfda-online.com An isocratic or gradient elution can be employed to achieve optimal separation from impurities. Due to the presence of the aromatic ring, this compound can be readily detected with high sensitivity using an ultraviolet (UV) detector, typically set at a wavelength around 254 nm.

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

Chiral Chromatography for Enantiomeric Excess Determination

The separation of enantiomers, or chiral resolution, is a critical analytical step for chiral molecules like this compound. Chiral High-Performance Liquid Chromatography (HPLC) is the most prevalent and effective method for this purpose nih.govphenomenex.com. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation nih.gov.

The choice of the chiral stationary phase is paramount for achieving successful enantioseparation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used due to their broad applicability in resolving a diverse range of chiral compounds, including those found in pharmaceuticals nih.gov. For a compound like this compound, a screening of different polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD) under various mobile phase conditions (normal-phase, reversed-phase, and polar organic modes) would be a standard approach to identify the optimal separation conditions chromatographyonline.com.

The determination of enantiomeric excess (e.e.), a measure of the purity of one enantiomer over the other, is the primary goal of chiral chromatography. By integrating the peak areas of the two separated enantiomers in the chromatogram, the ratio of the two enantiomers can be accurately calculated, thus providing the e.e. value.

Hypothetical Data for Chiral Separation of this compound:

The following table illustrates a hypothetical scenario for the chiral separation of this compound based on typical parameters observed for similar ketones on a polysaccharide-based chiral stationary phase. Note: This data is illustrative and not based on published experimental results for this specific compound.

Interactive Data Table: Hypothetical Chiral HPLC Separation of this compound Enantiomers

| Parameter | Value |

| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) |

| Column Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 10.2 min |

| Resolution (Rs) | > 1.5 |

Advanced Analytical Techniques for Comprehensive Profiling

A thorough understanding of this compound requires a multi-faceted analytical approach, employing techniques that provide detailed structural and compositional information.

Mass Spectrometry (MS):

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile compounds like ketones nih.govsfasu.edu. In GC-MS, the sample is first vaporized and separated based on its boiling point and interactions with the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a chemical fingerprint, allowing for the identification of the compound. For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the loss of functional groups such as the acetyl group or parts of the fluorinated phenyl ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is an indispensable technique for elucidating the precise molecular structure of organic compounds. Both ¹H NMR and ¹³C NMR would be employed for the characterization of this compound.

¹H NMR: This technique provides information about the different types of protons in the molecule and their chemical environment. The spectrum of this compound would be expected to show distinct signals for the methyl protons and the methylene protons, as well as characteristic splitting patterns for the aromatic protons on the difluorophenyl ring due to coupling with each other and with the fluorine atoms.

¹³C NMR: This technique provides information about the carbon skeleton of the molecule. The ¹³C NMR spectrum of this compound would display unique signals for each carbon atom in the molecule, including the carbonyl carbon of the ketone, the carbons of the methyl and methylene groups, and the distinct carbons of the difluorophenyl ring. The coupling between the carbon atoms and the attached fluorine atoms would provide further structural confirmation.

Illustrative Spectroscopic Data:

The following table presents expected, though not experimentally verified, key spectroscopic data for this compound based on the analysis of similar fluorinated aromatic ketones.

Interactive Data Table: Expected Spectroscopic Data for this compound

| Technique | Expected Key Signals |

| GC-MS (EI) | Molecular Ion (M⁺) peak, fragments corresponding to [M-CH₃]⁺, [M-COCH₃]⁺, and fragments of the difluorophenyl ring. |

| ¹H NMR | Singlet for methyl protons (~2.2 ppm), singlet for methylene protons (~3.8 ppm), complex multiplet for aromatic protons (6.9-7.4 ppm). |

| ¹³C NMR | Signal for carbonyl carbon (~205 ppm), signals for methyl and methylene carbons, distinct signals for aromatic carbons showing C-F coupling. |

The combination of these advanced analytical techniques is essential for the unambiguous identification, structural confirmation, and purity assessment of this compound, ensuring its suitability for further research and application.

Q & A

Q. What are the recommended synthetic routes for 2,6-difluorophenylacetone, and how do reaction conditions influence yield?

The synthesis of this compound can be approached via Friedel-Crafts acylation, where a 2,6-difluorophenyl precursor reacts with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Alternative methods include coupling reactions using boronic acid derivatives, as demonstrated for structurally similar fluorinated phenylacetic acids . Reaction optimization is critical: elevated temperatures (80–120°C) and inert atmospheres (N₂/Ar) improve yields, while moisture-sensitive catalysts require anhydrous conditions. Impurities often arise from over-acylation or positional isomerism, necessitating purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How should researchers characterize the purity and structural identity of this compound?

Key characterization techniques include:

- NMR Spectroscopy : ¹⁹F NMR is critical for confirming fluorine substitution patterns. For 2,6-difluorophenyl derivatives, two distinct fluorine signals (doublets) are expected in the aromatic region .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₉H₈F₂O; calc. 170.15 g/mol). Fragmentation patterns should align with cleavage at the ketone group .

- Melting Point Analysis : While the exact melting point for this compound is not explicitly reported, analogs like 2,4-difluorophenylacetone melt at 68–70°C, suggesting similar thermal behavior .

Q. What safety protocols are essential for handling this compound in the lab?

- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Fluorinated aromatic compounds may release toxic gases (e.g., HF) upon decomposition .

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks.

- Storage : Store in airtight containers at 2–8°C to prevent degradation. Avoid exposure to strong oxidizers or moisture .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the stereoelectronic properties of this compound?

Single-crystal X-ray diffraction (SC-XRD) provides precise bond lengths and angles, critical for understanding electronic effects. For example, in related 2,6-difluorophenyl derivatives, fluorine atoms induce significant ring distortion (C–F bond length ~1.34 Å) and alter electron density at the carbonyl group, influencing reactivity . Data collection parameters (e.g., Mo Kα radiation, θmax = 25°, Rint < 0.02) ensure high-resolution structures .

Q. What strategies mitigate conflicting data in reaction optimization studies?

Contradictions in yield or selectivity often stem from:

- Catalyst Purity : Trace moisture in AlCl₃ reduces efficacy. Pre-drying catalysts at 150°C under vacuum improves consistency .

- Solvent Effects : Polar aprotic solvents (e.g., DCM) favor acylation, while non-polar solvents (toluene) reduce side reactions. Systematic solvent screening via DoE (Design of Experiments) is recommended .

- Isomerization Control : Use sterically hindered bases (e.g., 2,6-lutidine) to suppress unwanted isomer formation during nucleophilic substitutions .

Q. How does fluorination impact the stability and reactivity of this compound in cross-coupling reactions?

The electron-withdrawing fluorine substituents deactivate the aromatic ring, reducing electrophilic substitution but enhancing stability toward oxidation. In Suzuki-Miyaura couplings, the 2,6-difluoro group improves regioselectivity by directing boronic acid coupling to the para position. However, steric hindrance from adjacent fluorines may slow reaction kinetics, requiring longer reaction times (24–48 hrs) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.